8-Chloroquinoline-5-sulfonamide
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Overview
Description
8-Chloroquinoline-5-sulfonamide is a chemical compound belonging to the quinoline family, characterized by the presence of a chlorine atom at the 8th position and a sulfonamide group at the 5th position of the quinoline ring.
Preparation Methods
One common method is the oxidative coupling of thiols and amines, which has been shown to be an efficient and environmentally friendly approach . This method involves the use of catalysts such as copper to facilitate the reaction under mild conditions, resulting in high yields of the desired sulfonamide .
Chemical Reactions Analysis
8-Chloroquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Chloroquinoline-5-sulfonamide has been explored for various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of dyes, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloroquinoline-5-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), thereby preventing bacterial growth . This mechanism is crucial for its antimicrobial activity.
Comparison with Similar Compounds
8-Chloroquinoline-5-sulfonamide can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its use in metal ion chelation and as an antimicrobial agent.
5,7-Dibromo-8-hydroxyquinoline: Exhibits significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H7ClN2O2S |
---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
8-chloroquinoline-5-sulfonamide |
InChI |
InChI=1S/C9H7ClN2O2S/c10-7-3-4-8(15(11,13)14)6-2-1-5-12-9(6)7/h1-5H,(H2,11,13,14) |
InChI Key |
MVZGPNWAKJINCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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